3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6/c16-15(17,18)13-2-4-21-14(22-13)24-7-5-23(6-8-24)12-10-20-3-1-11(12)9-19/h1-4,10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIZQLHRSQXUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CN=C2)C#N)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The primary synthetic route involves nucleophilic aromatic substitution (SNAr) between halogenated pyrimidine precursors and piperazine derivatives. The electron-withdrawing trifluoromethyl group activates the pyrimidine ring for displacement by the piperazine’s secondary amine. For example:
The reaction proceeds in polar aprotic solvents (e.g., dimethylformamide, dichloromethane) with inorganic bases like potassium carbonate to deprotonate the piperazine nucleophile. Heating at 80–100°C for 8–24 hours achieves yields of 60–85%, depending on stoichiometric ratios.
Optimization Parameters
-
Solvent Selection : Dimethylformamide (DMF) enhances reaction rates due to its high polarity, while ethanol offers cost advantages for scale-up.
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Catalysis : Palladium-based catalysts (e.g., Pd/C) are occasionally employed to suppress side reactions, such as over-alkylation of the piperazine ring.
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Stoichiometry : A 1:1 molar ratio of pyrimidine chloride to piperazine derivative minimizes di-substitution byproducts.
Multi-Step Synthetic Approaches
Intermediate Synthesis
The preparation of 3-piperazin-1-yl-pyridine-4-carbonitrile , a key intermediate, involves:
Final Coupling
The intermediate is coupled with 2-chloro-4-(trifluoromethyl)pyrimidine via SNAr (Section 1.1). Purification by flash chromatography (silica gel, hexane/ethyl acetate) isolates the target compound in >95% purity.
Alternative Method: Transition Metal-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
In cases where SNAr is inefficient, palladium-catalyzed amination couples aryl halides with amines. For example:
This method requires anhydrous conditions and ligands like BINAP to stabilize the palladium catalyst. Yields range from 50–70%, with challenges in removing residual metal contaminants.
Analytical Characterization
Structural Validation
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Nuclear Magnetic Resonance (NMR) : H NMR spectra confirm the absence of residual starting materials, with characteristic peaks for the pyrimidine (δ 8.6–9.1 ppm) and piperazine (δ 3.2–3.8 ppm) protons.
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Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 363.1012 (calculated for C₁₅H₁₂F₃N₆).
Purity Assessment
HPLC analyses using C18 columns (acetonitrile/water mobile phase) demonstrate ≥98% purity, with retention times of 12.3 minutes.
Industrial-Scale Considerations
Cost-Efficiency
-
Solvent Recovery : Ethanol and DMF are recycled via distillation, reducing material costs by 30%.
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Catalyst Reuse : Palladium catalysts immobilized on silica enable five reaction cycles without significant activity loss.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| SNAr | 85 | 98 | 1200 | High |
| Buchwald-Hartwig | 70 | 95 | 2500 | Moderate |
The SNAr route is preferred for industrial applications due to its balance of yield, cost, and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocycles and Substituents
- Target Compound: The pyridine-4-carbonitrile core is linked to a trifluoromethylpyrimidine via a piperazine group.
- Compound : Features a pyrimidine-5-carbonitrile core with thiazole and morpholine substituents. The morpholine group increases polarity, likely improving aqueous solubility compared to the target compound .
- Compound : Contains a fused benzimidazole-pyrido core, which may enhance π-π stacking interactions with aromatic residues in enzymes or DNA .
- Compound : Substituted with phenyl and thiophene groups on pyridine, introducing steric bulk and sulfur-mediated interactions absent in the target compound .
- Compound: Incorporates a quinoline-oxidanylidene moiety, which could confer distinct electronic properties for kinase inhibition .
- Compound: Includes a pyrano-pyridine core and morpholinyl group, offering a balance of rigidity and solubility .
Piperazine Linker Modifications
The piperazine linker in the target compound is substituted with a trifluoromethylpyrimidine, whereas analogs feature methylphenyl (), methylpiperazine (), or morpholinyl-pyrimidine () groups. These modifications influence conformational flexibility and target selectivity. For example, the trifluoromethyl group in the target compound may enhance binding to hydrophobic regions compared to the polar morpholine in .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of molecular weights and key features is summarized below:
Table 1: Comparative Data for this compound and Analogous Compounds
*Calculated based on atomic composition.
Key Observations
- Solubility : Polar groups like morpholine () or carbonyl () enhance aqueous solubility, whereas the target compound may require formulation optimization for bioavailability.
- Molecular Weight : The target compound (MW 371.3) falls within the ideal range for drug-likeness (MW <500), unlike (MW 413.5) and (MW 438.9), which approach the upper limit.
Biological Activity
The compound 3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile (CAS Number: 2380080-90-8) is a pyridine derivative that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and kinase inhibition. This article explores the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 387.4 g/mol. The structure consists of a pyridine ring substituted with a piperazine moiety and a trifluoromethyl-pyrimidine group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆F₃N₇ |
| Molecular Weight | 387.4 g/mol |
| CAS Number | 2380080-90-8 |
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various kinases, particularly those involved in cell cycle regulation and cancer proliferation. The compound potentially acts as a multikinase inhibitor, targeting cyclin-dependent kinases (CDKs) which play a critical role in cell cycle progression.
Kinase Inhibition Profile
In vitro studies have demonstrated that derivatives of pyridopyrimidine, including related compounds, can inhibit CDK4 and CDK6 with low IC50 values, indicating potent activity. For instance, one study reported IC50 values of approximately for CDK4 and for CDK6, showcasing the effectiveness of these compounds in halting tumor cell proliferation .
Anticancer Properties
The primary focus of research on this compound has been its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines at nanomolar concentrations. For example, a related compound demonstrated significant cytotoxicity against K562 (chronic myeloid leukemia) and DU145 (prostate cancer) cell lines .
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. Results indicated that the compound effectively reduced cell viability at concentrations as low as , leading to increased apoptosis markers such as cleaved caspase-3 .
- In Vivo Studies : In mouse xenograft models, treatment with the compound resulted in significant tumor growth inhibition compared to control groups. Tumors treated with the compound showed decreased levels of phosphorylated retinoblastoma protein (Rb), indicating effective modulation of cell cycle progression .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling of pyrimidine and piperazine rings, and final carbonitrile functionalization. Critical parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) may be used for cross-coupling steps.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
Q. Which analytical techniques are standard for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with specific attention to trifluoromethyl (-CF₃) peaks (δ ~110–120 ppm in ¹⁹F NMR) and piperazine ring protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (theoretical: ~348.3 g/mol) and detects isotopic patterns for chlorine/fluorine .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for understanding intermolecular interactions .
Q. How can researchers address low solubility during in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers to maintain biocompatibility.
- Micellar formulations : Non-ionic surfactants (e.g., Tween-80) improve dispersion in cell culture media.
- Derivatization : Temporary protection of the carbonitrile group may enhance solubility for specific assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Batch Consistency : Verify purity via HPLC and elemental analysis to rule out impurities (e.g., residual palladium) affecting activity .
- Assay Standardization : Use isogenic cell lines and consistent ATP concentrations in kinase inhibition assays to minimize variability.
- Meta-Analysis : Cross-reference data from orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic IC₅₀) to validate target engagement .
Q. How can computational modeling guide the design of analogs with improved selectivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to kinase ATP pockets (e.g., JAK2 vs. EGFR). Focus on π-π stacking between pyrimidine and hydrophobic residues.
- Free Energy Perturbation (FEP) : Quantify the impact of substituent modifications (e.g., replacing -CF₃ with -CH₃) on binding energy.
- ADMET Prediction : Tools like SwissADME assess permeability (LogP <3) and cytochrome P450 interactions to prioritize synthesizable candidates .
Q. What experimental approaches validate target engagement in cellular contexts?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Monitor protein stability shifts upon compound treatment to confirm target binding in live cells.
- Chemical Proteomics : Use biotinylated probes to pull down interacting proteins from lysates, followed by LC-MS/MS identification.
- Knockout/Rescue Models : CRISPR-Cas9 knockout of the putative target (e.g., a kinase) followed by rescue with wild-type vs. mutant constructs .
Q. How can structural modifications mitigate off-target toxicity observed in preclinical models?
- Methodological Answer :
- Metabolic Soft Spots : Identify labile sites (e.g., piperazine N-methylation) via hepatic microsome assays to reduce reactive metabolite formation.
- Prodrug Design : Mask the carbonitrile group as a phosphate ester to enhance selectivity for target tissues.
- Selectivity Screening : Profile against panels of 100+ kinases/pharmacologically relevant targets to identify and eliminate promiscuous analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
